molecular formula C6H10N6O9 B14691838 N-Nitrosobis(2,2-dinitropropyl)amine CAS No. 28464-26-8

N-Nitrosobis(2,2-dinitropropyl)amine

Cat. No.: B14691838
CAS No.: 28464-26-8
M. Wt: 310.18 g/mol
InChI Key: PQLZMPIPNSKOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosobis(2,2-dinitropropyl)amine is a chemical compound with the molecular formula C₆H₁₀N₆O₁₀The compound is characterized by its nitroso and nitro functional groups, which contribute to its reactivity and energetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Various nucleophiles can be used to replace the nitroso group.

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .

Scientific Research Applications

N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .

Comparison with Similar Compounds

Comparison: N-Nitrosobis(2,2-dinitropropyl)amine is unique due to its high energy content and specific reactivity patterns. Compared to similar compounds, it exhibits distinct energetic properties and a different spectrum of biological activities. For instance, N-Nitrosobis(2-oxopropyl)amine is known for its potent carcinogenic effects, while this compound is primarily studied for its energetic applications .

Properties

CAS No.

28464-26-8

Molecular Formula

C6H10N6O9

Molecular Weight

310.18 g/mol

IUPAC Name

N,N-bis(2,2-dinitropropyl)nitrous amide

InChI

InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3

InChI Key

PQLZMPIPNSKOKH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.